![molecular formula C16H11ClN2S B12910394 3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole CAS No. 628736-65-2](/img/structure/B12910394.png)
3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Chlorophenyl)thio)-2-methyl-1H-indole-5-carbonitrile: is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a 4-chlorophenylthio group attached to the indole ring, along with a methyl group at the 2-position and a carbonitrile group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenyl)thio)-2-methyl-1H-indole-5-carbonitrile typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 4-Chlorophenylthio Group: The 4-chlorophenylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the indole derivative with 4-chlorothiophenol in the presence of a base such as sodium hydride or potassium carbonate.
Addition of the Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole derivative reacts with a methyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction, where the indole derivative reacts with a cyanating agent such as copper(I) cyanide.
Industrial Production Methods
In an industrial setting, the synthesis of 3-((4-Chlorophenyl)thio)-2-methyl-1H-indole-5-carbonitrile can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the 4-chlorophenylthio group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylthio group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biological Probes: Due to its unique structure, the compound can be used as a probe in biological studies to investigate enzyme interactions and receptor binding.
Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-((4-Chlorophenyl)thio)-2-methyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
3-((4-Bromophenyl)thio)-2-methyl-1H-indole-5-carbonitrile: Similar structure with a bromine atom instead of chlorine.
3-((4-Methylphenyl)thio)-2-methyl-1H-indole-5-carbonitrile: Similar structure with a methyl group instead of chlorine.
3-((4-Fluorophenyl)thio)-2-methyl-1H-indole-5-carbonitrile: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The presence of the 4-chlorophenylthio group in 3-((4-Chlorophenyl)thio)-2-methyl-1H-indole-5-carbonitrile imparts unique electronic and steric properties to the compound, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
属性
CAS 编号 |
628736-65-2 |
|---|---|
分子式 |
C16H11ClN2S |
分子量 |
298.8 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)sulfanyl-2-methyl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C16H11ClN2S/c1-10-16(20-13-5-3-12(17)4-6-13)14-8-11(9-18)2-7-15(14)19-10/h2-8,19H,1H3 |
InChI 键 |
FVQBHUZQAGMWKD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C#N)SC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





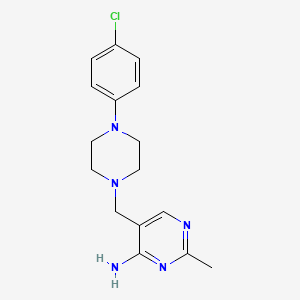



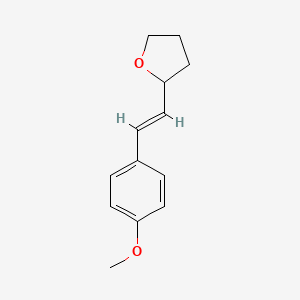
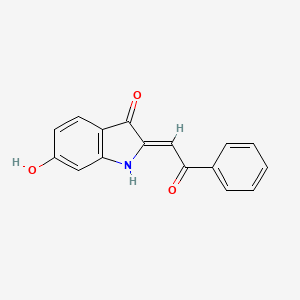
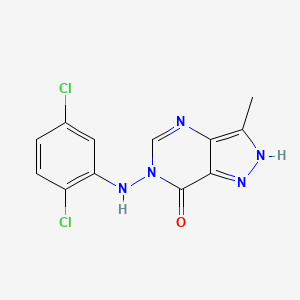
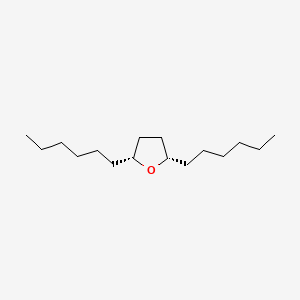
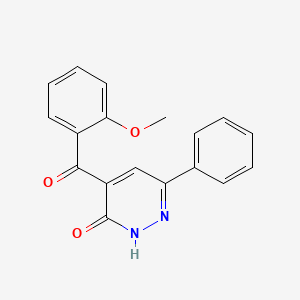
![4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one](/img/structure/B12910401.png)

